4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a fluorinated benzamide moiety, a pyridazine ring, and a thiazole group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Intermediate: The thiazole ring can be synthesized by reacting 4-methylthiazole with appropriate reagents under controlled conditions.
Synthesis of the Pyridazine Intermediate: The pyridazine ring is formed through cyclization reactions involving hydrazine derivatives and suitable dicarbonyl compounds.
Coupling Reactions: The thiazole and pyridazine intermediates are coupled using thiol-based linkers to form the core structure.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridazine rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(6-((4-((4-methylthiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)benzamide: shares similarities with other fluorinated benzamides and thiazole-containing compounds.
This compound: can be compared to compounds like 4-fluoro-N-(6-(methylthio)pyridazin-3-yl)benzamide and 4-methylthiazol-2-yl)amino derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[6-[4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S2/c1-12-11-29-19(21-12)23-16(26)3-2-10-28-17-9-8-15(24-25-17)22-18(27)13-4-6-14(20)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,21,23,26)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPBZNZKKISEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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